molecular formula C14H16F4N2O2 B2918564 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate CAS No. 2094168-55-3

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate

Cat. No.: B2918564
CAS No.: 2094168-55-3
M. Wt: 320.288
InChI Key: CIYDUABRGDUYPF-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoroethyl group and a fluoropyridine carboxylate ester, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a trifluoroethyl halide under basic conditions to form the trifluoroethyl-substituted piperidine. This intermediate is then coupled with 2-fluoropyridine-3-carboxylic acid or its derivatives using esterification reactions, often catalyzed by agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents that facilitate the reaction while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s fluorinated groups make it a candidate for use in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

Medicine: In medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry: Industrially, the compound can be used in the development of agrochemicals, polymers, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group and fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-chloropyridine-3-carboxylate
  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-bromopyridine-3-carboxylate
  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-iodopyridine-3-carboxylate

Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate exhibits unique properties due to the presence of fluorine. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and safety profiles.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2/c15-12-11(2-1-5-19-12)13(21)22-8-10-3-6-20(7-4-10)9-14(16,17)18/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYDUABRGDUYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC(=O)C2=C(N=CC=C2)F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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